molecular formula C16H24N2O2 B7163117 N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide

N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide

Cat. No.: B7163117
M. Wt: 276.37 g/mol
InChI Key: RGWDSIFTKMETQJ-UHFFFAOYSA-N
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Description

N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a hydroxy group and a carboxamide group, along with an ethyl and methyl-substituted phenyl group

Properties

IUPAC Name

N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-13-10-14(7-6-12(13)2)17-15(19)18-9-5-8-16(3,20)11-18/h6-7,10,20H,4-5,8-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWDSIFTKMETQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)N2CCCC(C2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution on the Phenyl Ring: The ethyl and methyl groups are introduced through alkylation reactions, typically using alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with receptors or enzymes in the central nervous system, modulating their activity. The hydroxy and carboxamide groups could form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide
  • N-(3-ethylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide
  • N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-ethylpiperidine-1-carboxamide

Uniqueness

N-(3-ethyl-4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxamide is unique due to the specific substitution pattern on the phenyl ring and the presence of both hydroxy and carboxamide groups on the piperidine ring. This combination of functional groups and substitutions can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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